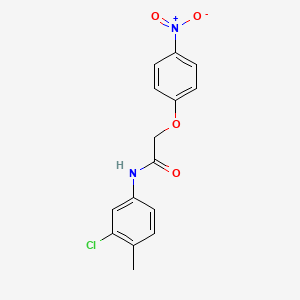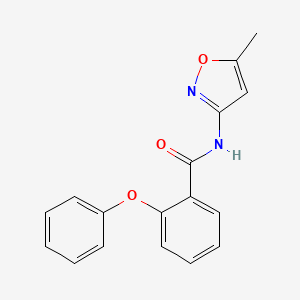
4-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzohydrazide derivatives involves the reaction of specific aldehydes with benzohydrazides in a suitable solvent, such as methanol. For instance, the reaction of 4-pyridinecarboxaldehyde with different benzohydrazides has led to the creation of new benzohydrazones, including compounds with structural similarities to 4-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide (Zhou, Li, & You, 2023). These syntheses are characterized by their specific reactants and conditions, leading to compounds with unique structures and properties.
Molecular Structure Analysis
Structural characterization of these compounds is typically achieved through a combination of spectroscopic techniques and X-ray crystallography. For example, the structural details of similar benzohydrazides have been elucidated through X-ray diffraction, demonstrating significant insights into their molecular geometry and atomic configurations (Babu et al., 2014). These analyses reveal the molecular backbone and the spatial arrangement of functional groups, which are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions and Properties
Benzohydrazides and their derivatives participate in various chemical reactions, leading to the formation of complexes with different metals. These reactions often result in compounds exhibiting interesting antibacterial activities. For instance, compounds synthesized from reactions with pyridinecarboxaldehyde derivatives have shown significant antibacterial properties against common pathogens (Tan, 2019). The ability to form complexes with metals like Co(II), Ni(II), and Zn(II) underscores the versatility of these compounds in forming materials with potential applications in the medical field.
Physical Properties Analysis
The physical properties of benzohydrazide derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. The intramolecular and intermolecular hydrogen bonding patterns, as well as the presence of functional groups, play a significant role in determining these physical properties. Studies have shown that these compounds can exhibit varied crystal packing arrangements, contributing to their diverse physical characteristics (Fun, Horkaew, & Chantrapromma, 2011).
Chemical Properties Analysis
The chemical properties of 4-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide derivatives, such as reactivity towards other chemicals, pH sensitivity, and stability under various conditions, are critical for their application in different fields. Their ability to undergo specific reactions, including condensation, polymerization, and complexation with metals, highlights their chemical versatility. Theoretical and experimental studies provide insights into their electron distribution, molecular orbitals, and potential as ligands in coordination chemistry (Elangovan et al., 2021).
Propiedades
IUPAC Name |
4-hydroxy-N-[(E)-pyridin-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-5-3-11(4-6-12)13(18)16-15-9-10-2-1-7-14-8-10/h1-9,17H,(H,16,18)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZXDTREJDWPHF-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679788 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-hydroxy-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea](/img/structure/B5540420.png)
![4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)
![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)

![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)
![2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540489.png)
![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)
![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)
![N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5540508.png)